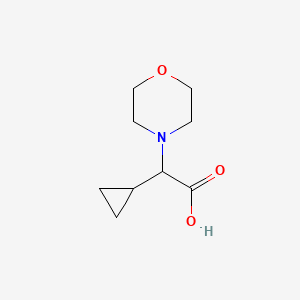

Cyclopropyl(morpholin-4-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclopropyl(morpholin-4-yl)acetic acid is a water-soluble drug that has been used for the treatment of infectious diseases, such as hepatitis and malaria . It can be detected using a number of analytical methods, including gas chromatography, mass spectroscopy, and nuclear magnetic resonance . It has also been used in the treatment of autoimmune diseases and cancer .

Synthesis Analysis

Morpholines, including this compound, are frequently synthesized from 1,2-amino alcohols and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular formula of this compound is C6H11NO3 . Its molecular weight is 145.16 g/mol . The structure can be represented by the SMILES stringOC(=O)CN1CCOCC1 . Chemical Reactions Analysis

Morpholin-4-yl Acetic Acid was used in the preparation of pyrrolidine-fused fullerene multicarboxylates by photoreaction .Physical And Chemical Properties Analysis

This compound has a molecular weight of 145.156 . It has a density of 1.2±0.1 g/cm3 . The boiling point is 271.9±25.0 °C at 760 mmHg . The melting point is 162-164ºC . The flash point is 118.2±23.2 °C .Aplicaciones Científicas De Investigación

Synthetic Applications

Cyclopropyl(morpholin-4-yl)acetic acid derivatives have been explored for their potential in synthesizing cyclopropane-fused heterocycles, which are valuable in medicinal chemistry for their biological activities. For instance, the reactions of morpholine-substituted cyclopentenones with various sodium salts can yield cyclopropane derivatives suitable for transformation into vicinal diamino-substituted cyclohexenecarboxylic acids, highlighting the utility of such compounds in synthetic organic chemistry (Valiullina et al., 2012).

Antiproliferative Activity

Certain derivatives synthesized from this compound have shown significant inhibitory activity against cancer cell lines, making them of interest for antitumor studies. For example, 1-(3-Amino-4-Morpholino-1H-Indazole-1-Carbonyl)-N-(4-Methoxyphenyl)Cyclopropane-1-Carboxamide has exhibited considerable antiproliferative activity, suggesting its potential in cancer therapy research (Lu et al., 2021).

Enzyme Inhibition

The cyclopropane moiety, when incorporated into complex molecules, has been studied for its enzyme inhibitory properties, which are crucial for therapeutic applications. Bromophenol derivatives with cyclopropyl groups have been evaluated as inhibitors of carbonic anhydrase and acetylcholinesterase enzymes. These enzymes are targets for treating conditions such as Alzheimer's disease, Parkinson's disease, and glaucoma, demonstrating the relevance of this compound derivatives in developing new therapeutic agents (Boztaş et al., 2019).

Structural Studies

The structural elucidation of this compound derivatives contributes to our understanding of their chemical behavior and potential applications. Crystallographic studies have provided insights into the molecular configurations, intermolecular interactions, and potential reaction pathways of these compounds, laying the groundwork for further chemical and pharmaceutical research (Petrov et al., 2020).

Mecanismo De Acción

Target of Action

The primary targets of Cyclopropyl(morpholin-4-yl)acetic acid are currently unknown. This compound may interact with multiple receptors, similar to other indole derivatives

Mode of Action

It is likely that this compound interacts with its targets in a manner similar to other indole derivatives, which bind with high affinity to multiple receptors .

Biochemical Pathways

Indole derivatives, which may share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities exhibited by indole derivatives , it is possible that this compound could have diverse effects at the molecular and cellular levels.

Safety and Hazards

Cyclopropyl(morpholin-4-yl)acetic acid is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Propiedades

IUPAC Name |

2-cyclopropyl-2-morpholin-4-ylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c11-9(12)8(7-1-2-7)10-3-5-13-6-4-10/h7-8H,1-6H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTGRFCUURBRGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(=O)O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzylthio)-9-(3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2777994.png)

![diethyl 2-{[(4-benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)amino]methylene}malonate](/img/structure/B2778003.png)

![ethyl 3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B2778005.png)

![(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B2778007.png)

![(E)-4-{3-[(Diethylamino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2778009.png)

![5-[(1,4-Dioxan-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2778010.png)

![[2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate](/img/structure/B2778011.png)